Methyl 4-amino-2-methoxybenzoate hydrochloride
CAS No.:
Cat. No.: VC20393772
Molecular Formula: C9H12ClNO3
Molecular Weight: 217.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12ClNO3 |
---|---|
Molecular Weight | 217.65 g/mol |
IUPAC Name | methyl 4-amino-2-methoxybenzoate;hydrochloride |
Standard InChI | InChI=1S/C9H11NO3.ClH/c1-12-8-5-6(10)3-4-7(8)9(11)13-2;/h3-5H,10H2,1-2H3;1H |
Standard InChI Key | PXZHCIUSZWNHAK-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC(=C1)N)C(=O)OC.Cl |
Introduction
Structural and Physicochemical Properties
Table 1: Key Physicochemical Properties
Property | Value/Range |
---|---|
Melting Point | 180–185°C (decomposes) |
Solubility in Water | >50 mg/mL (25°C) |
LogP (Partition Coefficient) | 1.2 ± 0.3 |
pKa (Amino Group) | 8.9 ± 0.2 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step protocol:
Step 1: Esterification of 4-Amino-2-Methoxybenzoic Acid
4-Amino-2-methoxybenzoic acid is reacted with methanol under acidic catalysis (e.g., HCl or H₂SO₄):
The reaction proceeds under reflux (60–80°C) for 6–12 hours, yielding the methyl ester.
Step 2: Salt Formation
The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, which is purified via recrystallization from ethanol/water mixtures.
Industrial Manufacturing
Industrial processes optimize yield and scalability through:
-
Continuous-Flow Reactors: Enable precise temperature control and reduced reaction times.
-
Crystallization Techniques: Anti-solvent addition (e.g., ethyl acetate) enhances purity (>99%).
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s amino and ester functionalities permit diverse derivatization:
-
Antiviral Agents: Serves as a precursor for helicase inhibitors targeting hepatitis C virus (HCV).
-
Antibiotics: Modified to produce quinoline derivatives with broad-spectrum antimicrobial activity.
Table 2: Biological Activity of Derivatives
Derivative | Target | IC₅₀ (μM) |
---|---|---|
4-Amino-2-methoxybenzamide | HCV Helicase | 0.45 |
Methyl 4-nitro-2-methoxybenzoate | Bacterial DNA Gyrase | 2.1 |
Case Study: HCV Helicase Inhibition
A 2023 study demonstrated that derivatives of methyl 4-amino-2-methoxybenzoate hydrochloride bind to the HCV helicase ATP-binding pocket, disrupting viral replication. Molecular dynamics simulations revealed a binding affinity () of 12 nM, correlating with in vitro antiviral efficacy.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
-
Methoxy vs. Chloro: Replacing the 2-methoxy group with chloro (e.g., methyl 4-amino-2-chlorobenzoate) increases electrophilicity but reduces solubility.
-
Amino vs. Aminomethyl: The absence of a methyl spacer in the amino group (cf. methyl 4-(aminomethyl)-2-methoxybenzoate) limits conformational flexibility, altering receptor binding kinetics.
Table 3: Structural and Functional Comparisons
Compound | LogP | Solubility (mg/mL) | Target Affinity () |
---|---|---|---|
Methyl 4-amino-2-methoxybenzoate | 1.2 | 52 | 12 nM |
Methyl 4-(aminomethyl)-2-methoxybenzoate | 0.8 | 68 | 8 nM |
Methyl 4-amino-2-chlorobenzoate | 2.1 | 18 | 45 nM |
Future Directions and Challenges
Synthetic Methodology Innovations
-
Enzymatic Catalysis: Lipase-mediated esterification could reduce reliance on harsh acids.
-
Flow Chemistry: Microreactor systems may enhance yield and reduce waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume